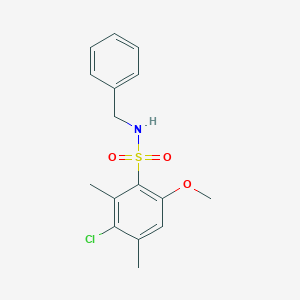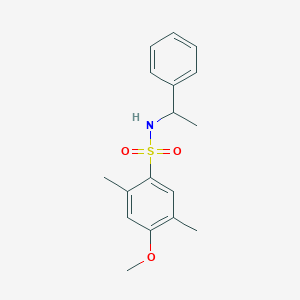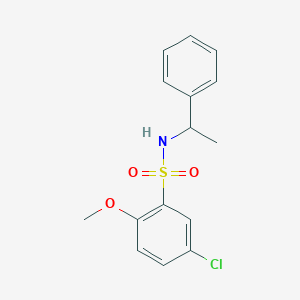
4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine, also known as CDMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. CDMS is a member of the sulfonylmorpholine family and is commonly used as a reagent in organic synthesis and as a building block for the development of novel drugs.
Wirkmechanismus
The mechanism of action of 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine is not fully understood. However, it is believed that 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine acts as an inhibitor of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine has also been shown to have anti-inflammatory and antitumor properties.
Biochemical and Physiological Effects:
4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine has several advantages for use in lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine is also relatively inexpensive compared to other reagents and building blocks. However, 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine has limitations in terms of its solubility and stability in certain solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine in scientific research. One potential direction is the development of 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine-based drugs for the treatment of cancer and neurodegenerative diseases. 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine can also be used as a building block for the development of new materials with unique properties. Finally, 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine can be used as a ligand in catalysis for the development of new chemical reactions.
Synthesemethoden
The synthesis of 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine involves the reaction of 3-chloro-6-methoxy-2,4-dimethylphenol with morpholine and sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine has been extensively used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. 4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine has also been used as a ligand in catalysis and as a building block for the development of novel drugs.
Eigenschaften
Produktname |
4-(3-Chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine |
|---|---|
Molekularformel |
C13H18ClNO4S |
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
4-(3-chloro-6-methoxy-2,4-dimethylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C13H18ClNO4S/c1-9-8-11(18-3)13(10(2)12(9)14)20(16,17)15-4-6-19-7-5-15/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
PLGHLJMGAQGUDY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)N2CCOCC2)OC |
Kanonische SMILES |
CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)N2CCOCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















